N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2,4,6-tribromoaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, usually at temperatures around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with various molecular targets. The compound’s hydrazide group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The bromine atoms may also contribute to its biological activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide
- N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-methoxyaniline
Uniqueness
N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of multiple bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the hydrazide group with the tribromophenyl moiety provides a distinctive structure that sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H12Br3N3O2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H12Br3N3O2/c16-10-5-11(17)15(12(18)6-10)19-8-14(23)21-20-7-9-3-1-2-4-13(9)22/h1-7,19,22H,8H2,(H,21,23)/b20-7+ |
InChI Key |
LLOUASCFMUWUCA-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.